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Compound of Interest

Compound Name: Bosutinib hydrate

Cat. No.: B1194701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monohydrate and anhydrous forms of

Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor. The information presented is

supported by available data to aid in understanding the physicochemical properties and

performance of these solid-state forms.

Executive Summary
Bosutinib is a critical therapeutic agent for chronic myeloid leukemia (CML).[1][2] While active

pharmaceutical ingredients (APIs) can often exist in multiple solid forms, such as anhydrous

and hydrated states, the commercially available and therapeutically utilized form of Bosutinib is

its monohydrate.[3] This preference is rooted in the thermodynamic stability of the monohydrate

form under ambient conditions.[3] The anhydrous form, while theoretically possessing

potentially higher solubility, has been observed to be unstable and readily converts to the

hydrated form, posing challenges for consistent pharmaceutical development.[3] This guide will

delve into the known characteristics of both forms, providing a comparative analysis of their

properties.

Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of Bosutinib monohydrate

and its anhydrous counterpart based on available data.
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Property
Bosutinib
Monohydrate

Bosutinib
Anhydrous

Reference(s)

Molecular Formula C₂₆H₂₉Cl₂N₅O₃·H₂O C₂₆H₂₉Cl₂N₅O₃ [4]

Molecular Weight 548.46 g/mol 530.46 g/mol [4][5]

Appearance
White to yellowish-tan

crystalline powder

Disordered crystalline

solid
[3][6]

Solubility (Aqueous)

pH-dependent: Highly

soluble at pH ≤ 5,

solubility rapidly

decreases above pH

5. Practically insoluble

in water.

Generally expected to

be higher than the

hydrate, but difficult to

measure due to

instability.

[3][4][6][7][8]

Solubility (Organic

Solvents)

Soluble in DMSO,

ethanol, acetone,

acetonitrile, methanol.

Soluble in organic

solvents like DMSO

and ethanol.

[9]

Stability

Thermodynamically

stable form under

ambient conditions.

Not sensitive to light.

Unstable, readily

converts to the

monohydrate in the

presence of moisture.

[3][6]

Hygroscopicity Non-hygroscopic Prone to hydration

Mechanism of Action: Signaling Pathway Inhibition
Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[10][11] These

kinases are crucial components of signaling pathways that regulate cell proliferation, survival,

and migration. In diseases like Philadelphia chromosome-positive CML, the BCR-ABL fusion

protein exhibits constitutively active tyrosine kinase activity, driving leukemogenesis.[1][10]

Bosutinib effectively inhibits this aberrant activity. Furthermore, its inhibition of Src family

kinases contributes to its therapeutic efficacy.[10][12]
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Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pathways.

Experimental Protocols
Detailed methodologies for key experiments to characterize and compare the solid-state forms

of Bosutinib are provided below. These are standard protocols that can be adapted for specific

laboratory conditions.

X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (polymorph, hydrate, or solvate) and assess the

degree of crystallinity.

Methodology:

Sample Preparation: A small amount of the powder sample (approximately 5-10 mg) is gently

packed into a sample holder.
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Instrument: A calibrated X-ray powder diffractometer is used.

Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα). The

diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a

dwell time of 1-2 seconds per step.

Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed. The peak positions

and relative intensities serve as a fingerprint for the crystalline form. An amorphous form will

show a broad halo instead of sharp peaks.

Start: Bosutinib Sample

Sample Preparation
(5-10 mg powder)

XRPD Analysis
(2θ = 2-40°)

Data Collection
(Diffractogram)

Data Analysis
(Peak positions & intensities)

Result: Crystalline Form ID
(Monohydrate vs. Anhydrous)

Click to download full resolution via product page

Caption: Workflow for X-Ray Powder Diffraction analysis.
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Differential Scanning Calorimetry (DSC)
Objective: To determine thermal properties such as melting point, desolvation temperature, and

to detect polymorphic transitions.

Methodology:

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan,

which is then hermetically sealed. An empty, sealed pan is used as a reference.

Instrument: A calibrated differential scanning calorimeter is used.

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, under a

nitrogen purge (20-50 mL/min). The temperature range should be sufficient to cover

expected thermal events (e.g., 25 °C to 300 °C).

Data Collection: The heat flow to the sample is measured as a function of temperature.

Data Analysis: The resulting thermogram is analyzed for endothermic (e.g., melting,

desolvation) and exothermic (e.g., crystallization) events.

Thermogravimetric Analysis (TGA)
Objective: To measure changes in mass as a function of temperature, primarily to determine

the water content in the hydrate form and to assess thermal stability.

Methodology:

Sample Preparation: 5-10 mg of the sample is placed in a tared TGA pan.

Instrument: A calibrated thermogravimetric analyzer is used.

Temperature Program: The sample is heated at a controlled rate, typically 10 °C/min, in a

controlled atmosphere (e.g., nitrogen).

Data Collection: The mass of the sample is continuously recorded as a function of

temperature.
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Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature

at which mass loss occurs and to quantify the amount of mass lost. For Bosutinib

monohydrate, a mass loss corresponding to one mole of water is expected.

Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the different forms of Bosutinib in various

media.

Methodology:

Media Preparation: Prepare buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to

mimic physiological conditions.

Sample Addition: An excess amount of the Bosutinib solid form is added to a known volume

of the prepared medium in a sealed flask.

Equilibration: The flasks are agitated in a temperature-controlled shaker bath (e.g., 37 °C) for

a sufficient period (e.g., 24-48 hours) to reach equilibrium.

Sample Processing: After equilibration, the suspension is filtered through a 0.45 µm filter to

remove undissolved solids.

Concentration Analysis: The concentration of dissolved Bosutinib in the filtrate is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC).

Bioavailability Considerations
While direct comparative bioavailability data for the monohydrate and a stable anhydrous form

of Bosutinib is not readily available, some general principles can be applied. The conversion of

a drug to a salt or hydrate form can significantly influence its dissolution rate and, consequently,

its bioavailability.[13][14][15] For poorly soluble drugs, enhancing the dissolution rate is a key

strategy to improve absorption.[13]

In the case of Bosutinib, the monohydrate is the thermodynamically stable form. Utilizing a

metastable form, such as an anhydrous polymorph, could potentially offer a transient solubility
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advantage. However, the risk of conversion to the more stable, less soluble hydrate form in the

gastrointestinal tract is a significant concern that could lead to variable absorption and

inconsistent bioavailability. The selection of the monohydrate for the commercial product,

BOSULIF®, suggests that it provides a consistent and predictable pharmacokinetic profile.

Conclusion
The selection of a solid form for an active pharmaceutical ingredient is a critical decision in drug

development, with profound implications for stability, manufacturability, and clinical

performance. In the case of Bosutinib, the monohydrate is the well-characterized and

thermodynamically stable form. While the anhydrous form theoretically exists, its instability and

propensity to convert to the hydrate make it less suitable for pharmaceutical development. The

established pH-dependent solubility profile and consistent performance of the monohydrate

have led to its selection as the active ingredient in the marketed formulation. Future research

into novel solid forms of Bosutinib would need to demonstrate significant advantages in

stability, solubility, or bioavailability over the currently utilized monohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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